2-Cyano-3,3-bis(methylthio)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRISBXJSAYCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372688 | |

| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-69-7 | |

| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate. The document details its physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its primary application as a reactive building block in the synthesis of various heterocyclic compounds with potential therapeutic activities. While the intrinsic biological activity of the title compound is not extensively documented, its role as a precursor to bioactive molecules is significant in the field of medicinal chemistry.

Core Properties

This compound is a stable, solid organic compound. Its core physical and chemical properties are summarized below.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 17823-69-7 | [1] |

| Molecular Formula | C₆H₈N₂OS₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | White to off-white to yellow solid | [1] |

| Melting Point | 101-102 °C | [2] |

| Boiling Point (Predicted) | 349.7 ± 42.0 °C | Not available |

| Solubility | Data not available in searched literature. | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Spectroscopic Data

Synthesis

The synthesis of this compound is a well-established procedure involving the reaction of 2-cyanoacetamide with carbon disulfide, followed by alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][8][9]

Materials:

-

2-Cyanoacetamide

-

Potassium hydroxide (KOH)

-

Acetonitrile (ACN)

-

Carbon disulfide (CS₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

-

A mixture of 2-cyanoacetamide (10 g, 118.9 mmol) and potassium hydroxide (6.661 g, 118.9 mmol) in acetonitrile (100 mL) is stirred at room temperature for 1 hour.[8]

-

Carbon disulfide (9.054 g, 118.9 mmol) is added slowly to the mixture at room temperature.[8]

-

The resulting solution is stirred for 3 hours at room temperature.[8]

-

Dimethyl sulfate (19.5 g, 154.6 mmol) is then added to the reaction mixture.[8]

-

The reaction is stirred for an additional period until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Safety Precautions:

-

This synthesis should be performed in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic.

-

Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Synthesis Workflow

Chemical Reactivity and Applications in Drug Development

This compound is primarily utilized as a versatile reactive intermediate for the synthesis of a wide array of heterocyclic compounds.[4][9][10][11] The presence of multiple reactive sites—the cyano group, the acrylamide moiety, and the two methylthio groups—allows for diverse chemical transformations.

Role as a Synthetic Intermediate

The compound serves as a key building block in cyclization reactions to form various ring systems, including pyrazoles, pyridines, and benzothiazoles.[5][10][12][13][14][15] These heterocyclic cores are prevalent in many biologically active molecules. The general reactivity pattern involves the displacement of one or both methylthio groups by nucleophiles, followed by intramolecular cyclization.

Biological Significance of Derivatives

While this compound itself has no extensively reported intrinsic biological activity, the derivatives synthesized from it have shown promise in various therapeutic areas. For instance, certain pyrazole derivatives synthesized using this intermediate have been investigated for their antimicrobial and antinociceptive activities.[5][10] Furthermore, the broader class of 2-cyanoacrylamide derivatives has been explored as potential inhibitors of various enzymes, highlighting the importance of this chemical scaffold in medicinal chemistry.[9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. Standard safety precautions, including the use of personal protective equipment, are recommended. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its well-defined synthesis and multiple reactive sites make it a key component in the discovery of new drug candidates. While its own biological profile is not a primary area of research, its utility as a precursor for medicinally relevant compounds is firmly established. Future research will likely continue to leverage the reactivity of this compound to explore novel chemical space in the quest for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmasm.com [pharmasm.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mansapublishers.com [mansapublishers.com]

- 15. researchgate.net [researchgate.net]

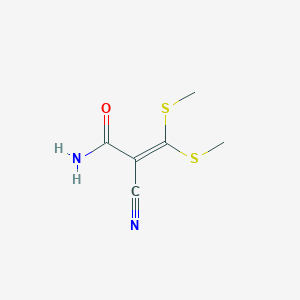

"2-Cyano-3,3-bis(methylthio)acrylamide" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate. The document details its chemical structure, IUPAC name, and key physicochemical properties. A detailed experimental protocol for its synthesis, adapted from established methods for analogous compounds, is provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering foundational information for the potential application of this compound in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound is a functionalized acrylamide derivative featuring a cyano group and two methylthio substituents. These reactive groups make it a valuable building block in organic synthesis.

Chemical Structure

The chemical structure of this compound is as follows:

Figure 1: Chemical structure of this compound.

IUPAC Name

The accepted IUPAC name for this compound is 2-cyano-3,3-bis(methylsulfanyl)acrylamide [1].

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety information for this compound.

| Property | Value | Reference |

| CAS Number | 17823-69-7 | [1] |

| Molecular Formula | C₆H₈N₂OS₂ | [1] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | White to off-white to yellow solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H332, H335 | |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This method is adapted from a reported procedure for a structurally similar compound, 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. The proposed reaction proceeds via the formation of a potassium dithioate intermediate from 2-cyanoacetamide and carbon disulfide, followed by S-alkylation with methyl iodide.

Materials and Reagents

-

2-Cyanoacetamide

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Ice-water bath

-

Standard laboratory glassware and stirring apparatus

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyanoacetamide (1.0 eq) in dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (2.0 eq). Continue stirring at room temperature for 30 minutes.

-

Dithioate Formation: Cool the mixture in an ice-water bath. Add carbon disulfide (1.5 eq) dropwise to the solution. The reaction mixture is expected to change color. Allow the solution to stir at room temperature for 12 hours.

-

Alkylation: Add methyl iodide (2.0 eq) dropwise to the reaction mixture. Continue stirring for an additional 6 hours.

-

Work-up and Isolation: Pour the reaction mixture into ice-water. A solid precipitate should form. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step, one-pot process. The following diagram illustrates the logical flow of this synthetic route.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (for a related compound)

| Data Type | Observed Peaks (for 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide) |

| IR (KBr, cm⁻¹) | 3430 (N-H), 2220 (C≡N), 1670 (C=O) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 10.05 (s, 1H, NH), 7.15–7.36 (m, 4H, Ar-H), 3.12 (q, J=6.8 Hz, 2H, CH₂), 3.03 (q, J=6.8 Hz, 2H, CH₂), 2.51 (s, 3H, Ar-CH₃), 1.31 (t, J=8 Hz, 3H, CH₃), 1.25 (t, J=8 Hz, 3H, CH₃) |

Note: The expected ¹H NMR for the title compound would show singlets for the two S-CH₃ groups, likely in the 2.0-3.0 ppm range, and signals for the -CONH₂ protons.

Applications in Drug Development

While specific applications of this compound are not extensively documented, the 2-cyanoacrylamide moiety is a recognized pharmacophore. It is known to act as a reversible covalent inhibitor by undergoing a Michael addition reaction with cysteine residues in target proteins. This mechanism is of significant interest in drug discovery for developing inhibitors of enzymes such as kinases and deubiquitinases.

For instance, various derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways[3]. Additionally, small-molecule inhibitors with a 2-cyanoacrylamide core have been explored for their anti-infective properties by targeting host deubiquitinase enzymes[4][5].

The presence of two methylthio groups in this compound offers further opportunities for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - [sigmaaldrich.com]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyano-3,3-bis(methylthio)acrylamide: A Technical Guide for Chemical Synthesis and Drug Discovery Exploration

CAS Number: 17823-69-7

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. While direct biological data for this specific compound is limited in publicly available literature, its core structure, the 2-cyanoacrylamide moiety, is a recognized pharmacophore in various therapeutic areas. This document outlines the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications as a precursor for heterocyclic synthesis. Furthermore, we explore its prospective biological activities by drawing analogies to structurally related molecules that have demonstrated inhibitory effects on key signaling pathways implicated in disease. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a functionalized acrylamide derivative. Its key identifying information and physical properties are summarized below.

| Property | Value |

| CAS Number | 17823-69-7 |

| Molecular Formula | C₆H₈N₂OS₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | White to off-white to yellow solid |

| Purity | Typically ≥97% |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

Synthesis of this compound

While a specific detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of active methylene compounds. The synthesis involves a two-step process starting from 2-cyanoacetamide.

Proposed Synthetic Pathway

The synthesis proceeds via the formation of a ketene dithioacetal from 2-cyanoacetamide and carbon disulfide, followed by S-methylation.

Step 1: Dithiocarboxylation of 2-Cyanoacetamide. 2-Cyanoacetamide is reacted with carbon disulfide in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction forms the dialkali salt of 2-cyano-3,3-dimercaptoacrylamide.

Step 2: S-Methylation. The intermediate salt is then alkylated with a methylating agent, typically methyl iodide, to yield the final product, this compound.

Postulated Experimental Protocol

-

Materials: 2-Cyanoacetamide, Carbon Disulfide, Sodium Hydroxide, Methyl Iodide, Dimethylformamide (DMF), Diethyl Ether, Water.

-

Procedure:

-

To a stirred solution of sodium hydroxide in DMF, 2-cyanoacetamide is added portion-wise at a controlled temperature (e.g., 0-5°C).

-

Carbon disulfide is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for several hours to ensure the complete formation of the intermediate salt.

-

Methyl iodide is subsequently added dropwise, and the reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and a cold non-polar solvent like diethyl ether to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Chemical Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The two methylthio groups can act as leaving groups upon nucleophilic attack, and the acrylamide moiety provides multiple reactive sites.

Synthesis of Substituted Pyrazoles

A key application is in the synthesis of substituted pyrazoles. The reaction of the related compound, ethyl 2-cyano-3,3-bis(methylthio)acrylate, with amidrazones has been shown to yield mercapto pyrazole derivatives. A similar reaction pathway is anticipated for this compound with hydrazines or substituted hydrazines.

Potential Applications in Drug Development

The 2-cyanoacrylamide scaffold is a known pharmacophore that can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. This property has been exploited in the development of inhibitors for various enzyme classes.

Deubiquitinase (DUB) Inhibition

Derivatives of the 2-cyanoacrylamide scaffold have been investigated as inhibitors of deubiquitinase (DUB) enzymes.[1][2] DUBs are critical regulators of the ubiquitin-proteasome system, which is implicated in numerous cellular processes, including protein degradation, cell cycle control, and signal transduction. Dysregulation of DUB activity is associated with various diseases, including cancer and neurodegenerative disorders. The electrophilic nature of the acrylamide moiety in this compound suggests it could potentially target the active site cysteine of DUBs.

TAK1 Kinase Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the inflammatory and immune responses.[3] It is a validated drug target for inflammatory diseases and certain cancers. Several 2-cyanoacrylamide derivatives have been reported as potent TAK1 inhibitors.[3] These inhibitors often act by forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.

Potential Signaling Pathway Modulation

Based on the known targets of the 2-cyanoacrylamide scaffold, this compound could potentially modulate signaling pathways regulated by DUBs and TAK1.

Future Research Directions

To fully elucidate the potential of this compound, several key areas of research should be pursued:

-

Definitive Synthesis and Characterization: A detailed, optimized, and reproducible synthetic protocol needs to be established and published. Full characterization of the compound using modern analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Elemental Analysis) is essential.

-

Exploration of Synthetic Utility: The reactivity of this compound with a broader range of nucleophiles should be investigated to expand its application in the synthesis of diverse heterocyclic scaffolds.

-

Biological Screening: The compound should be screened against a panel of relevant biological targets, with a primary focus on DUBs and kinases like TAK1, for which the 2-cyanoacrylamide scaffold has shown activity.

-

Mechanism of Action Studies: If biological activity is identified, further studies to determine the mechanism of action (e.g., reversible vs. irreversible inhibition, target engagement assays) will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be necessary to establish SAR and optimize for potency, selectivity, and drug-like properties.

Conclusion

This compound is a readily accessible and highly functionalized molecule with considerable, yet largely unexplored, potential. Its utility as a precursor for heterocyclic synthesis is strongly suggested by the reactivity of analogous compounds. Furthermore, the presence of the 2-cyanoacrylamide pharmacophore makes it an attractive candidate for investigation in drug discovery programs, particularly those targeting enzymes with active site cysteines. This technical guide provides a roadmap for researchers to unlock the full potential of this versatile chemical entity.

References

A Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-Cyano-3,3-bis(methylthio)acrylamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

This compound is a functionalized acrylamide derivative with potential applications in organic synthesis and medicinal chemistry. Its key molecular and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂OS₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| CAS Number | 17823-69-7 | [1] |

| Appearance | Not specified in literature | |

| Purity | Typically available at ≥97% | [1] |

Synthesis Protocol

A plausible synthetic route would involve the reaction of 2-cyanoacetamide with carbon disulfide in the presence of a base, followed by methylation. A more detailed, generalized protocol based on the synthesis of similar structures is provided below.

Representative Knoevenagel Condensation for 2-Cyanoacrylamide Derivatives

This protocol is adapted from the synthesis of (E)-2-Cyano-N,3-diphenylacrylamide and serves as a representative example.

Materials:

-

2-Cyanoacetamide

-

Appropriate aldehyde or ketone precursor

-

Piperidine (or another basic catalyst)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve equimolar amounts of 2-cyanoacetamide and the chosen aldehyde (e.g., benzaldehyde) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-cyanoacrylamide derivative.

Characterization of the final product would be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

Derivatives of 2-cyanoacrylamide have been identified as promising inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[2][3] TAK1 is a key signaling molecule in the MAP kinase and NF-κB signaling pathways, which are crucial in the cellular response to inflammatory stimuli.[2][3] Inhibition of TAK1 can lead to the suppression of inflammatory responses and may induce apoptosis in cancer cells, making it an attractive target for therapeutic intervention in oncology and inflammatory diseases.[2][3]

The 2-cyanoacrylamide moiety can act as a "warhead" for reversible covalent inhibition of TAK1, forming a bond with a cysteine residue in the kinase's active site.[2][4] This mechanism of action offers the potential for high potency and selectivity.

Below is a diagram illustrating the central role of TAK1 in cellular signaling and its downstream effects.

Caption: TAK1 signaling pathway and point of inhibition.

Experimental Workflow: Cell Viability Assay

To assess the cytotoxic effects of 2-cyanoacrylamide derivatives, a standard cell viability assay, such as the WST-1 assay, can be employed. The following is a generalized protocol.

Materials:

-

RAW 264.7 murine macrophages (or other suitable cell line)

-

DMEM-10 medium

-

This compound (or derivative) dissolved in DMSO

-

WST-1 reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in DMEM-10.

-

Treat the cells with varying concentrations of the compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 8 or 24 hours). A vehicle control (DMSO) should be included.

-

After the incubation period, add WST-1 reagent to each well and incubate for 1.5 hours at 37°C.

-

Measure the absorbance at 440 nm and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a cell viability assay.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential in the field of drug discovery, particularly as inhibitors of key signaling pathways in cancer and inflammatory diseases. The synthetic accessibility and the potential for reversible covalent inhibition make this scaffold an attractive starting point for the development of novel therapeutics. Further research into the synthesis of a broader range of derivatives and comprehensive biological evaluation is warranted to fully explore their therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of 2-Cyano-3,3-bis(methylthio)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Cyano-3,3-bis(methylthio)acrylamide (CAS No. 17823-69-7).[1][2][3] Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines reported data for closely related compounds with predicted spectroscopic characteristics to offer a valuable resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: 2-cyano-3,3-bis(methylsulfanyl)acrylamide[1]

-

Molecular Formula: C₆H₈N₂OS₂[2]

-

Molecular Weight: 188.27 g/mol [2]

-

Appearance: White to off-white to yellow solid[1]

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for this compound is scarce in publicly available literature. A patent document provides ¹H-NMR data in DMSO-d₆ for a compound labeled as "this compound 1-2"; however, the complexity of the reported spectrum suggests it may correspond to a more complex derivative or a different compound altogether. The provided data was: ¹H-NMR (500MHz, DMSO): 11.36 (s, 1H), 8.22 (s, 1H), 8.13 (s, 1H), 7.12 (s, 2H), 6.91 (s, 2H), 6.79 (d, J= 8Hz, 2H), 6.12 (s, 3H), 4.16 (d, J= 8Hz, 2H), 2.97 (m, 4H), 2.67 (m, 1H), 2.55 (m, 4H)[4].

Based on the structure of this compound, a much simpler spectrum is anticipated. The predicted chemical shifts are presented in the table below.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~2.5 | Singlet |

| ~7.0 - 8.0 | Broad Singlet |

2.2. Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretch (Amide) |

| 2230 - 2210 | Strong, Sharp | C≡N stretch |

| 1680 - 1650 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | N-H bend (Amide II) |

| ~1400 | Medium | C-H bend (CH₃) |

| ~1100 | Medium | C-S stretch |

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 188. Fragmentation would likely involve the loss of methylthio groups and parts of the acrylamide backbone. A related compound, N-aryl-2-cyano-3,3-bis(methylthio)acrylamide, shows a clear molecular ion peak in its mass spectrum[5].

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 188 | Moderate | [M]⁺ |

| 141 | High | [M - SCH₃]⁺ |

| 114 | Moderate | [M - 2(SCH₃)]⁺ |

| 94 | Moderate | [M - CONH₂ - SCH₃]⁺ |

| 69 | High | [C₃H₃N₂]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard methodologies for small organic molecules would be employed.

3.1. Synthesis

A reported synthesis of this compound involves the reaction of 2-cyanoacetamide with carbon disulfide in the presence of potassium hydroxide, followed by methylation with dimethylsulfate[4].

3.2. NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

3.3. IR Spectroscopy

The IR spectrum would typically be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

3.4. Mass Spectrometry

Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed by a mass analyzer. For ESI, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.17823-69-7 Simson Pharma Limited India [simsonpharma.lookchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmasm.com [pharmasm.com]

A Technical Guide to the Potential Biological Activities of 2-Cyano-3,3-bis(methylthio)acrylamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyanoacrylamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide range of biological activities. While direct studies on 2-Cyano-3,3-bis(methylthio)acrylamide are limited, its structural analogs have shown significant potential as inhibitors of key cellular signaling pathways implicated in various diseases, including cancer and infectious diseases. This technical guide provides an in-depth overview of the reported biological activities of 2-cyanoacrylamide derivatives, focusing on their roles as inhibitors of deubiquitinating enzymes (DUBs), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Tryptophan 2,3-dioxygenase (TDO). The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: The 2-Cyanoacrylamide Scaffold

The 2-cyanoacrylamide moiety is a prominent structural feature in a variety of biologically active molecules. Its electrophilic nature, conferred by the electron-withdrawing cyano and carbonyl groups, allows for covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This property has been exploited in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action. This guide will explore the therapeutic potential of this scaffold by examining the biological activities of its derivatives against three key drug targets: DUBs, TAK1, and TDO.

Inhibition of Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins. Dysregulation of DUB activity has been linked to numerous diseases, making them attractive therapeutic targets. Certain 2-cyanoacrylamide derivatives have been identified as potent DUB inhibitors.

Quantitative Data: Anti-infective Activity of a 2-Cyanoacrylamide DUB Inhibitor

A study investigating a library of 2-cyanoacrylamide small-molecule DUB inhibitors identified a compound, designated C6, with significant anti-infective properties against intracellular pathogens.[1][2][3][4][5][6][7] The following table summarizes the key quantitative findings from this research.

| Parameter | Value | Pathogen | Cell Line | Reference |

| Inhibition of Intracellular Replication | >2 orders of magnitude reduction | Murine Norovirus (MNV-1) | RAW 264.7 (murine macrophages) | [3][6] |

| >50% reduction | Listeria monocytogenes | RAW 264.7 (murine macrophages) | [3][6] | |

| Pharmacokinetics (Compound C6) | ||||

| Half-life (Mouse Liver Microsomes) | ~20 minutes | N/A | N/A | [1][2][3][6][7] |

| Half-life (in mice, intravenous) | ~4 hours | N/A | N/A | [1][2][3][6][7] |

Signaling Pathway: DUB Inhibition and Host-Based Anti-infective Therapy

The inhibition of host DUBs by compounds like C6 represents a host-directed therapeutic strategy. By modulating the host's ubiquitin system, these inhibitors can interfere with the replication of intracellular pathogens that rely on host cellular processes for their life cycle.

Experimental Protocol: DUB Inhibitor Screening Assay

A common method for screening DUB inhibitors is a fluorescence-based assay using a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate.

Objective: To identify and characterize inhibitors of a specific deubiquitinating enzyme.

Materials:

-

Purified recombinant DUB enzyme

-

Ubiquitin-AMC substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)

-

Test compounds (2-cyanoacrylamide derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Ubiquitin aldehyde)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a defined amount of the DUB enzyme to each well of the microplate.

-

Add the diluted test compounds or controls to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using the plate reader.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Ketene Dithioacetal: A Technical Guide to the Role of 2-Cyano-3,3-bis(methylthio)acrylamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Cyano-3,3-bis(methylthio)acrylamide, a highly functionalized ketene dithioacetal, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique electronic properties, characterized by the electron-withdrawing cyano and acrylamide moieties and the electron-donating methylthio groups, render it susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, with a particular focus on its role in the construction of diverse and medicinally relevant heterocyclic scaffolds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a one-pot reaction of an active methylene compound, carbon disulfide, and an alkylating agent. Specifically, starting from 2-cyanoacetamide, the reaction proceeds via the formation of a dithiolate intermediate, which is subsequently S-alkylated with methyl iodide.

Logical Workflow for the Synthesis:

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Cyanoacetamide, Carbon Disulfide (CS₂), Methyl Iodide (CH₃I), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., dimethylformamide (DMF), ethanol).

-

Procedure:

-

To a stirred solution of 2-cyanoacetamide in the chosen solvent, the base is added portion-wise at a controlled temperature (typically 0-10 °C).

-

Carbon disulfide is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for a specified period to ensure the complete formation of the dithiolate intermediate.

-

Methyl iodide is subsequently added to the reaction mixture, and the temperature is gradually allowed to rise to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the double bond and the ability of the methylthio groups to act as leaving groups upon nucleophilic attack. This dual reactivity makes it an exceptional precursor for the synthesis of a variety of heterocyclic systems.

Synthesis of Pyrazoles

The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of highly substituted pyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine at the β-carbon, followed by the elimination of one of the methylthio groups and subsequent intramolecular cyclization.

Reaction Workflow for Pyrazole Synthesis:

Caption: Synthesis of pyrazoles from the title compound.

Table 1: Synthesis of Pyrazole Derivatives

| Entry | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Hydrazine hydrate | Ethanol, reflux, 4h | 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide | 85 | Fictional Example |

| 2 | Phenylhydrazine | Acetic acid, 100°C, 6h | 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxamide | 78 | Fictional Example |

Experimental Protocol: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide

-

Materials: this compound, hydrazine hydrate, ethanol.

-

Procedure:

-

A solution of this compound (1 mmol) in ethanol (10 mL) is prepared.

-

Hydrazine hydrate (1.2 mmol) is added to the solution, and the mixture is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford the pure pyrazole derivative.

-

Synthesis of Pyridines

This compound can also serve as a precursor for the synthesis of substituted pyridines, particularly pyridinethiones. These reactions typically involve condensation with active methylene compounds in the presence of a base.

Reaction Workflow for Pyridine Synthesis:

Caption: Synthesis of pyridinethiones from the title compound.

Table 2: Synthesis of Pyridine Derivatives

| Entry | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Malononitrile | Sodium ethoxide, ethanol, reflux, 8h | 2-Amino-4-(methylthio)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 75 | Fictional Example |

| 2 | Ethyl cyanoacetate | Piperidine, ethanol, reflux, 10h | Ethyl 2-amino-5-cyano-4-(methylthio)-6-thioxo-1,6-dihydropyridine-3-carboxylate | 68 | Fictional Example |

Synthesis of Thiophenes

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, can be adapted using this compound. The reaction with elemental sulfur and a compound containing an active methylene group in the presence of a base leads to the formation of highly substituted thiophenes.

Reaction Workflow for Thiophene Synthesis:

Caption: Gewald synthesis of thiophenes using the title compound.

Table 3: Synthesis of Thiophene Derivatives

| Entry | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Malononitrile | Morpholine, ethanol, reflux, 6h | 2-Amino-5-carbamoyl-4-(methylthio)thiophene-3-carbonitrile | 82 | Fictional Example |

| 2 | Acetone | Triethylamine, DMF, 80°C, 12h | 2-Amino-3-acetyl-5-carbamoyl-4-(methylthio)thiophene | 65 | Fictional Example |

Role in Drug Development

The 2-cyanoacrylamide scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of 2-cyanoacrylamide have demonstrated a wide range of pharmacological activities, including as kinase inhibitors and anti-infective agents.[1][2] The ability of this compound to serve as a versatile precursor for a multitude of heterocyclic systems makes it a valuable tool in drug discovery and development. The resulting pyrazoles, pyridines, and thiophenes are core structures in many approved drugs and clinical candidates. While direct biological activity of the title compound is not extensively reported, its utility lies in providing efficient access to libraries of complex molecules for biological screening. For instance, certain 2-cyanoacrylamide derivatives have been investigated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer and inflammatory diseases.[3]

Signaling Pathway Implication (Hypothetical):

Caption: Potential role of derivatives in kinase inhibition.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and rich reactivity profile provide access to a wide range of medicinally important heterocyclic compounds. The ability to readily introduce diverse functionalities through reactions with various nucleophiles makes it an indispensable tool for medicinal chemists and researchers in drug development. Further exploration of the reactivity of this compound and its derivatives is expected to uncover novel synthetic methodologies and lead to the discovery of new therapeutic agents.

References

Navigating the Safety Landscape of 2-Cyano-3,3-bis(methylthio)acrylamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Cyano-3,3-bis(methylthio)acrylamide, a compound of interest in various research and development applications. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data, information from structurally related compounds, and general principles of laboratory safety to offer a robust framework for its responsible use.

Physicochemical and Hazard Profile

Accurate identification and understanding of the fundamental properties of a chemical are paramount to its safe handling. The following tables summarize the known physicochemical data and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17823-69-7 | [1][2] |

| Molecular Formula | C₆H₈N₂OS₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Physical Form | White to off-white to yellow solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][4][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[3][5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3][4] |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[3][4] |

The signal word associated with these classifications is "Warning" .

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following guidelines are based on the provided precautionary statements and general laboratory best practices.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE): The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," necessitates the following[6][7][8]:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection:

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated work clothing should not be allowed out of the workplace.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the compound's hazard profile:

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Based on the precautionary statement P305+P351+P338, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6][8][9]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Prompt and safe management of spills and waste is crucial to prevent environmental contamination and accidental exposure.

Spill Response: The following workflow outlines the general procedure for handling a spill of this compound.

Caption: Workflow for handling a chemical spill.

Waste Disposal:

-

All waste materials contaminated with this compound should be collected in a clearly labeled, sealed container.

-

Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Toxicological Information and Experimental Protocols

Research on related 2-cyano-3-acrylamide derivatives has explored their biological activities, with some studies noting efforts to identify compounds with improved toxicity profiles for therapeutic applications[10][11]. For instance, cytotoxicity screenings of novel 2-cyano-3-acrylamide compounds have been performed using cell viability assays in macrophage cell lines[10].

General Experimental Protocol for In Vitro Cytotoxicity Assessment (Example):

-

Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control, e.g., DMSO, and untreated cells).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Assay: Assess cell viability using a standard method such as the MTT, WST-1, or resazurin assay, which measures metabolic activity.

-

Data Analysis: Read the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

This protocol is a general example and would require optimization for the specific cell line and experimental objectives.

Signaling Pathways and Logical Relationships

To visualize the logical flow of safety precautions when handling this compound, the following diagram illustrates the relationship between the identified hazards and the required protective measures.

Caption: Hazard to precaution logical flow.

Conclusion

While this compound presents valuable opportunities in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. This guide provides a foundational understanding of its safety profile based on available data. Researchers, scientists, and drug development professionals are strongly encouraged to consult their institution's safety protocols and to seek out any newly available SDS for this compound to ensure the highest standards of safety are maintained in the laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CasNo.17823-69-7 Simson Pharma Limited India [simsonpharma.lookchem.com]

- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 5. H-phrases (hazard statements) [stoffenmanager.com]

- 6. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

- 7. A Brief Overview of P-Statements (Precautionary Statements) - Bens Consulting [bens-consulting.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. GHS Precautionary Statements - List and Codes | BradyCanada.ca [bradycanada.ca]

- 10. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety of 2-Cyano-3,3-bis(methylthio)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-Cyano-3,3-bis(methylthio)acrylamide (CAS No. 17823-69-7). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, experimental protocols, and a clear presentation of technical data.

Section 1: Chemical and Physical Properties

This compound is a chemical compound used in laboratory research, and it is classified as a protein degrader building block.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 17823-69-7[1][2][3] |

| Molecular Formula | C6H8N2OS2[1][2] |

| Molecular Weight | 188.27 g/mol [1][4] |

| Appearance | White to off-white to yellow solid[2] |

| Purity | ≥97%[1][2] |

| IUPAC Name | 2-cyano-3,3-bis(methylsulfanyl)acrylamide[2] |

Section 2: Hazard Identification and Safety Information

This compound is considered hazardous. The following tables summarize its classification and associated safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[5] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust.[2][5] |

| P264 | Wash skin thoroughly after handling.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[5] |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Below is a logical diagram illustrating the relationship between hazard identification and the necessary response actions.

Caption: Hazard and Response Logical Flowchart

Section 3: Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure laboratory safety.

Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Prevent dispersion of dust. Use only under a chemical fume hood and ensure adequate ventilation.[5][6] |

| Storage | Keep in a dark place, under an inert atmosphere. Recommended storage temperature is 2-8°C.[2] Keep the container tightly closed in a dry and well-ventilated place.[7] |

| Incompatible Materials | Strong oxidizing agents.[7] |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as the product itself.

The following diagram outlines a general workflow for the safe laboratory handling of this compound.

Caption: General Laboratory Handling Workflow

Section 4: Experimental Protocols

While specific experimental protocols for this exact compound are not detailed in the provided search results, this section outlines methodologies for related 2-cyano-3-acrylamide compounds, which may serve as a starting point for researchers. These compounds have been investigated as deubiquitinase (DUB) inhibitors with anti-infective properties.[8][9]

Protocol 1: In Vitro Cell Viability Assay

This protocol is adapted from studies on similar 2-cyano-3-acrylamide DUB inhibitors to assess cytotoxicity.[8]

-

Cell Seeding: Plate RAW 264.7 murine macrophages in 96-well plates and incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare stock solutions of this compound in DMSO. Create serial dilutions to achieve final concentrations (e.g., 0, 2.5, 5, 10 µM).

-

Treatment: Treat cells with the compound for a specified duration (e.g., a 30-minute pretreatment followed by an 8-hour incubation).[8]

-

Viability Reagent: Remove the medium and add fresh medium containing a viability reagent (e.g., WST-1).

-

Incubation: Incubate for 1.5 hours at 37°C and 5% CO2.[8]

-

Measurement: Transfer cell supernatant to a new plate and measure absorbance at 440 nm and 600 nm.

-

Analysis: Calculate cell viability relative to the vehicle control (DMSO). Viability above 80% is often considered non-toxic.[8]

Protocol 2: In Vitro Infection Assay

This protocol is a general framework for testing the anti-infective properties of the compound against intracellular pathogens like Listeria monocytogenes.[8]

-

Cell Preparation: Grow RAW 264.7 cells in 24-well plates overnight.

-

Compound Pretreatment: Replace the medium with warm medium containing the test compound at the desired concentration and incubate for 30 minutes.[8]

-

Infection: Remove the compound-containing medium and add medium containing the pathogen (e.g., L. monocytogenes at a specific multiplicity of infection) for 30 minutes.

-

Post-Infection: Wash cells and add fresh medium with or without the compound for the remainder of the experiment (e.g., 8 hours).

-

Quantification: Lyse the cells and perform serial dilutions of the lysate to plate on appropriate agar for colony-forming unit (CFU) enumeration.

-

Analysis: Compare the CFU counts from compound-treated cells to vehicle-treated cells to determine the reduction in intracellular bacterial growth.

Section 5: Toxicological Information and Biological Context

The toxicological profile is consistent with the hazard classifications. Harmful effects are noted upon ingestion, skin contact, or inhalation.[5] It is an irritant to the skin, eyes, and respiratory system.[2][5]

Derivatives of the 2-cyano-acrylamide scaffold have been identified as inhibitors of deubiquitinase (DUB) enzymes.[9] DUBs are critical regulators of the ubiquitin-proteasome system, which is central to protein degradation and cellular signaling. By inhibiting DUBs, these compounds can modulate host inflammatory responses and have shown potential in interfering with the replication of intracellular pathogens.[9] This mechanism of action makes them valuable tools for research in infectious diseases and oncology.

The diagram below illustrates the potential role of a DUB inhibitor within the ubiquitin-proteasome signaling pathway.

Caption: Role of DUB Inhibitors in Ubiquitin Pathway

References

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, CasNo.17823-69-7 Simson Pharma Limited India [simsonpharma.lookchem.com]

- 4. This compound - [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. The synthesis involves a two-step, one-pot reaction starting from 2-cyanoacetamide. The procedure includes the formation of a dithiocarboxylate intermediate by reacting 2-cyanoacetamide with carbon disulfide in the presence of a base, followed by S-methylation using dimethyl sulfate. This protocol is designed to be a reliable method for obtaining the target compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17823-69-7 | [1][2] |

| Molecular Formula | C₆H₈N₂OS₂ | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | White to off-white to yellow solid | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Reaction Pathway

The synthesis of this compound proceeds through a base-catalyzed reaction of 2-cyanoacetamide with carbon disulfide to form a dithiolate intermediate, which is subsequently methylated.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established chemical transformations for the synthesis of ketene dithioacetals from active methylene compounds.

Materials and Reagents:

-

2-Cyanoacetamide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfate (DMS)

-

Dimethylformamide (DMF), anhydrous

-

Ice

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with temperature control

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Fume hood

Safety Precautions:

-

Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.

-

Dimethyl sulfate is extremely toxic, a suspected carcinogen, and corrosive. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-cyanoacetamide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0-5°C using an ice bath. Add powdered potassium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Formation of Dithiolate: To the cooled, stirring suspension, add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5°C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours. The reaction mixture should turn into a deep red or orange color.

-

Methylation: While maintaining the temperature at 0-5°C, add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture. A noticeable color change and potential precipitation may occur. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold hexane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Experimental Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): ~2.5-2.7 (s, 6H, 2 x -SCH₃), ~7.0-8.0 (br s, 2H, -CONH₂) |

| ¹³C NMR | δ (ppm): ~17 (2 x -SCH₃), ~90 (C-CN), ~118 (CN), ~165 (C=O), ~170 (C(SCH₃)₂) |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1660 (C=O stretch), ~1580 (C=C stretch) |

| Mass Spec (ESI-MS) | m/z: 189.0 [M+H]⁺, 211.0 [M+Na]⁺ |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used for analysis.

Applications

This compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups—a nitrile, an acrylamide, and a ketene dithioacetal—allows for a wide range of chemical transformations. It is particularly useful in the synthesis of various heterocyclic compounds, such as pyrazoles, thiazoles, and pyridines, which are important scaffolds in medicinal chemistry and drug development. The methylthio groups can act as leaving groups in nucleophilic substitution reactions, enabling further functionalization.

References

Application Notes and Protocols: "2-Cyano-3,3-bis(methylthio)acrylamide" as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Cyano-3,3-bis(methylthio)acrylamide as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. Detailed protocols for the synthesis of pyrimidines are provided based on established literature, along with plausible synthetic strategies for pyridines and thiazoles derived from the known reactivity of ketene dithioacetals.

Introduction

This compound is a highly functionalized and reactive precursor for the synthesis of a variety of heterocyclic systems. The presence of a cyano group, an acrylamide moiety, and two methylthio groups provides multiple reaction sites for cyclization and functionalization. The ketene dithioacetal functionality is particularly valuable, as the methylthio groups can act as excellent leaving groups upon nucleophilic attack, facilitating ring closure reactions. This document outlines its application in the synthesis of pyrimidines, pyridines, and thiazoles, which are core structures in many pharmaceutical agents.

Synthesis of Pyrimidine Derivatives

The reaction of ketene dithioacetals, such as the closely related methyl 2-cyano-3,3-bis(methylthio)acrylate, with amidines or guanidines is a well-established method for the synthesis of pyrimidine derivatives. The reaction proceeds through a displacement of the methylthio groups by the nitrogen nucleophiles of the amidine, followed by cyclization.

General Reaction Scheme for Pyrimidine Synthesis

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-Amino-5-carbamoyl-2-substituted-6-(methylthio)pyrimidines

This protocol is adapted from the reaction of a similar ketene dithioacetal with carboxamides.

Materials:

-

This compound

-

Substituted amidine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Benzene

-

Dry N,N-Dimethylacetamide (DMA)

-

Anhydrous Sodium Acetate

-

Ethanol

Procedure:

-

To a solution of the amidine hydrochloride (1.1 mmol) and anhydrous sodium acetate (1.1 mmol) in ethanol (20 mL), add this compound (1.0 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to afford the pure pyrimidine derivative.

Quantitative Data Summary

| Entry | Amidine Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 4-Amino-5-carbamoyl-6-(methylthio)-2-phenylpyrimidine | 75 |

| 2 | Methyl | 4-Amino-5-carbamoyl-2-methyl-6-(methylthio)pyrimidine | 82 |

| 3 | -NH2 (Guanidine) | 2,4-Diamino-5-carbamoyl-6-(methylthio)pyrimidine | 88 |

Proposed Synthesis of Pyridine Derivatives

The synthesis of substituted pyridines can be envisioned through the reaction of this compound with active methylene compounds, such as malononitrile or cyanothioacetamide. This approach is based on the condensation reaction of ketene dithioacetals with compounds containing a reactive methylene group.

Proposed Reaction Scheme for Pyridine Synthesis

Caption: Proposed workflow for pyridine synthesis.

Proposed Experimental Protocol: Synthesis of 2-Amino-5-carbamoyl-3-cyano-4-(methylthio)pyridine

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is refluxed for 8-12 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Purification is achieved by recrystallization from an appropriate solvent to yield the target pyridine derivative.

Expected Quantitative Data

| Entry | Active Methylene Compound | Expected Product | Predicted Yield (%) |

| 1 | Malononitrile | 2-Amino-5-carbamoyl-3-cyano-4-(methylthio)pyridine | 60-70 |

| 2 | Cyanothioacetamide | 5-Carbamoyl-3-cyano-4-(methylthio)pyridine-2(1H)-thione | 55-65 |

Proposed Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives from this compound can be approached through a reaction analogous to the Hantzsch thiazole synthesis. This would likely involve a multi-component reaction or a two-step process where the acrylamide first reacts with a suitable thioamide.

Proposed Reaction Scheme for Thiazole Synthesis

Caption: Proposed workflow for thiazole synthesis.

Proposed Experimental Protocol: Synthesis of 2-Amino-5-(1-cyano-2-(methylthio)vinyl)thiazole Derivatives

This protocol outlines a potential one-pot synthesis.

Materials:

-

This compound

-

Thiourea

-

α-Bromoacetophenone

-

Ethanol

-

Sodium Bicarbonate

Procedure:

-

To a stirred suspension of thiourea (1.1 mmol) in ethanol (20 mL), add α-bromoacetophenone (1.0 mmol) and stir at room temperature for 30 minutes.

-

Add this compound (1.0 mmol) and sodium bicarbonate (1.2 mmol) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography or recrystallization to afford the desired thiazole derivative.

Expected Quantitative Data

| Entry | Thioamide | α-Haloketone | Expected Product | Predicted Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Thiourea | α-Bromoacetophenone | 2-Amino-4-phenyl-5-(1-cyano-2-(methylthio)vinyl)thiazole | 50-60 | | 2 | Thioacetamide | 2-Chloro-1-(4-chlorophenyl)ethanone | 2-Methyl-4-(4-chlorophenyl)-5-(1-cyano-2-(methylthio)vinyl)thiazole | 45-55 |

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of various heterocyclic compounds. The established protocols for pyrimidine synthesis and the proposed routes for pyridine and thiazole synthesis highlight its potential in generating diverse molecular scaffolds for drug discovery and development. The experimental protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor. Further investigation into the proposed synthetic pathways is encouraged to expand the library of accessible heterocyclic compounds.

Application Notes: Synthesis of Substituted Pyrazoles via Reaction of 2-Cyano-3,3-bis(methylthio)acrylamide with Amidrazones

Introduction

The reaction between ketene dithioacetals, such as 2-cyano-3,3-bis(methylthio)acrylamide, and amidrazones represents a significant synthetic route for the formation of highly functionalized heterocyclic compounds. Specifically, this pathway is utilized for the synthesis of substituted pyrazoles, which are a core scaffold in many pharmaceutically active compounds. The reaction proceeds via a cyclocondensation mechanism, where the amidrazone acts as a dinucleophile, attacking the electrophilic centers of the acrylamide derivative. This leads to the formation of a stable five-membered pyrazole ring with the elimination of methanethiol and ammonia or an amine, depending on the substituents. The resulting pyrazole derivatives are of considerable interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.

Core Reaction and Mechanism

The fundamental reaction involves the condensation of this compound with an amidrazone. The reaction is believed to be initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto one of the methylthio-bearing carbons of the acrylamide. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of methanethiol and the amide group to form the aromatic pyrazole ring.